2-Amino-4-(3,5-dimethylpiperidin-1-yl)butanoic acid
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Overview
Description
Preparation Methods
The synthesis of 2-Amino-4-(3,5-dimethylpiperidin-1-yl)butanoic acid involves several steps. One common method includes the reaction of 3,5-dimethylpiperidine with a suitable amino acid precursor under controlled conditions . The reaction typically requires specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
2-Amino-4-(3,5-dimethylpiperidin-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Researchers use it to investigate biological pathways and interactions.
Medicine: It serves as a model compound for drug development and pharmacological studies.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Amino-4-(3,5-dimethylpiperidin-1-yl)butanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Amino-4-(3,5-dimethylpiperidin-1-yl)butanoic acid can be compared with other similar compounds such as:
This compound derivatives: These compounds have slight modifications in their structure, leading to different properties and applications.
Other piperidine derivatives: Compounds like 3,5-dimethylpiperidine share structural similarities but differ in their functional groups and reactivity.
This compound’s uniqueness lies in its specific structure, which allows for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C11H22N2O2 |
---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
2-amino-4-(3,5-dimethylpiperidin-1-yl)butanoic acid |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-9(2)7-13(6-8)4-3-10(12)11(14)15/h8-10H,3-7,12H2,1-2H3,(H,14,15) |
InChI Key |
YQLXXAIHZDGVKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)CCC(C(=O)O)N)C |
Origin of Product |
United States |
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